![molecular formula C22H25N3O2 B5506853 2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)

2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

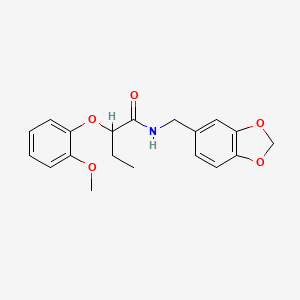

The compound "2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" falls within the category of pyrazoline derivatives, which are recognized for their diverse biological activities and applications in pharmaceutical chemistry. These compounds are notable for their structural complexity and the presence of multiple functional groups, which can significantly influence their chemical behavior and properties.

Synthesis Analysis

The synthesis of complex pyrazoline derivatives often involves multi-step organic reactions, including reductive amination, cyclization, and alkylation. For instance, the synthesis of tetrahydropyrazolo[1,5-a]pyrazine derivatives could start from 4-imidazole carboxaldehyde and benzyl aminoethanol, proceeding through reductive amination, chlorination, and cyclization steps (Teng Da-wei, 2012). The choice of solvents, bases, and reaction conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These methods allow for the detailed examination of the compound's crystal structure and the spatial arrangement of its atoms, providing insights into its stereochemistry and electronic properties. The structure of similar compounds has been established through these techniques, highlighting the importance of molecular structure analysis in understanding compound behavior (S. Naveen et al., 2018).

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Applications

The synthesis of novel pyrazole derivatives from naturally occurring compounds like visnagin has shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest the potential of 2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives in developing new therapeutic agents (El-Sawy et al., 2014).

Material Science and Molecular Assembly

Research into energetic multi-component molecular solids involving aza compounds has highlighted the role of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures. These insights are critical for designing new materials with specific properties (Wang et al., 2014).

Antimicrobial and Anti-inflammatory Agents

A diverse array of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. This research underscores the versatility of pyrazole derivatives in pharmaceutical development (Kendre et al., 2015).

Anticancer Activity

Studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives against various cancer cell lines, highlighting the therapeutic promise of these compounds in oncology (Abdellatif et al., 2014).

Molecular Docking and Drug Design

The exploration of pyrazole derivatives with benzo[d]thiazole, featuring aminoguanidine units, has opened new avenues in drug design, particularly in apoptosis-promoting and anticancer activities. Molecular docking analyses have helped in understanding the interaction mechanisms and potential efficacy of these compounds (Liu et al., 2019).

Propriétés

IUPAC Name |

2-benzyl-5-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-26-21-9-8-18(22(14-21)27-2)15-24-10-11-25-20(16-24)13-19(23-25)12-17-6-4-3-5-7-17/h3-9,13-14H,10-12,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCLBLLPPFBKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCN3C(=CC(=N3)CC4=CC=CC=C4)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)

![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)